molecular formula C12H9N5O3 B2482720 1-[5-(3-Methyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1239757-48-2

1-[5-(3-Methyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid

Cat. No.: B2482720
CAS No.: 1239757-48-2
M. Wt: 271.236
InChI Key: QEKBJGCBPDIBJS-UHFFFAOYSA-N
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Description

1-[5-(3-Methyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery, particularly as a key synthetic intermediate or potential scaffold for protein kinase inhibition. Its structure integrates a 1,2,4-oxadiazole moiety, a privileged heterocycle known for its metabolic stability and role as a bioisostere for ester and amide functionalities, which is strategically linked to a pyridine-imidazole core. This specific architecture suggests potential applicability in the development of inhibitors for various kinase targets, as the imidazole-carboxylic acid component can serve as a critical hinge-binding motif that interacts with the ATP-binding site of enzymes. Research into analogous compounds indicates that such scaffolds are being explored for targeting inflammatory pathways and oncology-related kinases . The molecule's value lies in its versatility for further synthetic elaboration; the carboxylic acid group allows for facile derivatization into amides or esters, enabling structure-activity relationship (SAR) studies and the optimization of potency, selectivity, and physicochemical properties. Consequently, this compound serves as a valuable chemical tool for researchers aiming to design and synthesize novel therapeutic agents for cancer, autoimmune diseases, and other cell proliferation disorders .

Properties

IUPAC Name

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3/c1-7-15-11(20-16-7)8-2-3-10(13-4-8)17-5-9(12(18)19)14-6-17/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKBJGCBPDIBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(3-Methyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[5-(3-Methyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of imidazole derivatives, including the compound . For instance, derivatives containing oxadiazole moieties have shown promise against Helicobacter pylori, a bacterium associated with gastric ulcers. A study demonstrated that certain imidazole derivatives exhibited inhibition zones of up to 32 mm against resistant strains of this pathogen . The incorporation of the oxadiazole ring enhances the bioactivity of these compounds, making them suitable candidates for further development as antibacterial agents.

Anticancer Applications

The anticancer properties of 1-[5-(3-Methyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid have been investigated in various studies. For example, a series of oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects against several cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). Notably, compounds with oxadiazole substitutions showed enhanced antiproliferative activity, with some exhibiting IC50 values lower than reference drugs like doxorubicin . The mechanism of action appears to involve the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy research.

Antifungal Properties

In addition to antibacterial and anticancer activities, the compound has also been explored for its antifungal properties. Combinations of oxadiazole and imidazole rings have demonstrated effectiveness against various fungal strains. Research indicates that these compounds can disrupt fungal cell membranes or inhibit critical enzymatic pathways necessary for fungal survival . This makes them potential candidates for developing new antifungal treatments.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Modifications to the oxadiazole and imidazole rings can significantly influence their biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance anticancer activity by improving binding affinity to target proteins involved in cell proliferation .

Case Study 1: Antibacterial Efficacy

A study published in Pharmaceutical Research evaluated a series of imidazole derivatives against H. pylori. The results indicated that compounds with oxadiazole substituents exhibited superior antibacterial activity compared to their non-substituted counterparts. The study utilized disk diffusion methods to assess inhibition zones, confirming the potential application of these compounds in treating gastric infections .

Mechanism of Action

The mechanism of action of 1-[5-(3-Methyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Oxadiazole Pyridine Substitution Heterocycle Type Functional Group Molecular Weight (g/mol) Key References
Target Compound 3-Methyl Position 5 Imidazole Carboxylic acid 272.22
1-[3-(3-Propyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid 3-Propyl Position 3 Imidazole Carboxylic acid 300.29
1-(4-(3-Ethyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl)-1H-imidazole-4-carboxylic acid 3-Ethyl Position 4 Imidazole Carboxylic acid 285.26
1-(5-(3-Ethyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl)-1H-imidazole-4-carboxylic acid 3-Ethyl Position 5 Imidazole Carboxylic acid 285.26
1-(5-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid 3-Isopropyl Position 5 Pyrazole Carboxylic acid 315.32
(S)-2-(1H-Imidazol-4-yl)-1-(3-methyl-[1,2,4]oxadiazol-5-yl)-ethylamine 3-Methyl N/A Imidazole Amine 294.29

Key Structural and Functional Differences

Oxadiazole Substituent Effects: Methyl vs. For example, the ethyl-substituted analog (285.26 g/mol) shows a 4.8% increase in molecular weight compared to the methyl variant . Isopropyl: Bulkier substituents (e.g., isopropyl) may sterically hinder target binding but improve metabolic stability .

Pyridine Substitution Position :

  • Substitution at pyridine position 5 (target compound) versus 3 or 4 alters spatial orientation, affecting interactions with enzyme pockets. For instance, position 3 substitution in the propyl analog may reduce MMP-13 affinity due to steric clashes .

Heterocycle Modifications :

  • Imidazole vs. Pyrazole : Replacing imidazole with pyrazole (as in ) removes one nitrogen atom, altering hydrogen-bonding capacity and electron distribution. Pyrazole’s lower basicity could reduce ionic interactions with catalytic zinc in MMPs.

Functional Group Replacements :

  • Carboxylic Acid vs. Amine : The amine derivative in lacks the ionizable carboxylic acid, likely diminishing interactions with positively charged residues in enzyme active sites.

Biological Activity

1-[5-(3-Methyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid (CAS No. 1239851-29-6) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising an imidazole ring, an oxadiazole moiety, and a pyridine derivative. Its molecular formula is C12H9N5O3C_{12}H_{9}N_{5}O_{3}, with a molecular weight of approximately 271.23 g/mol. The presence of these heterocycles contributes to its biological activity by facilitating interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. A study highlighted that derivatives of oxadiazoles showed inhibitory effects against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells (MCF-7) with IC50 values ranging from 2.76 to 9.27 µM .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)
HT-29 (Colon Adenocarcinoma)2.76
MCF-7 (Breast Cancer)9.27
HeLa (Cervical Cancer)92.4

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against bacterial strains and fungi. Studies have shown that oxadiazole derivatives possess broad-spectrum antimicrobial activities, making them potential candidates for treating infections .

Table 2: Antimicrobial Activity Summary

MicroorganismActivity TypeMIC (µg/mL)
Staphylococcus aureusAntibacterial8
Escherichia coliAntibacterial16
Candida albicansAntifungal32

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The oxadiazole ring has been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression and cellular regulation .
  • Induction of Apoptosis : Compounds similar to this imidazole derivative have been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases .
  • Antibacterial Mechanisms : The antimicrobial effects may result from the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Studies

Several studies have illustrated the effectiveness of oxadiazole derivatives in various biological contexts:

  • Study on Anticancer Properties : A recent investigation demonstrated that modifications to the oxadiazole structure significantly enhanced its cytotoxicity against a panel of human tumor cell lines, suggesting that structural optimization can lead to more potent anticancer agents .
  • Antimicrobial Efficacy : Research conducted on a series of oxadiazole-pyridine hybrids indicated promising results against drug-resistant strains of bacteria such as Mycobacterium tuberculosis, highlighting their potential in addressing antibiotic resistance .

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